molecular formula C26H16Cl2F5N5O B4549121 6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine

6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4549121
M. Wt: 580.3 g/mol
InChI Key: GJJPFUVTKNSDLW-UHFFFAOYSA-N
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Description

6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C26H16Cl2F5N5O and its molecular weight is 580.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 579.0652063 g/mol and the complexity rating of the compound is 822. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

This compound belongs to a broader class of chemicals known as pyrazolopyridines, which have been the subject of extensive research due to their interesting chemical properties and potential applications. Research into similar compounds, such as those studied by Quiroga et al. (1999), involves the synthesis and structural characterization of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines. These studies provide insights into the molecular structure, hydrogen bonding, and tautomeric forms of pyrazolopyridines, which are crucial for understanding their reactivity and potential applications in various fields, including pharmaceuticals and materials science (Quiroga, J., Cruz, S., Insuasty, B., Nogueras, M., Sánchez, A., Cobo, J., & Low, J. N., 1999).

Molecular Docking and Biological Evaluation

Another aspect of research on similar compounds involves exploring their biological activities through synthesis, molecular docking, and evaluation. For example, studies like those conducted by Flefel et al. (2018) delve into the synthesis of novel pyridine and fused pyridine derivatives, assessing their antimicrobial and antioxidant activities. This research is indicative of the potential biomedical applications of such compounds, including their use as therapeutic agents (Flefel, E. M., El-Sofany, W., El-Shahat, M., Naqvi, Arshi, & Assirey, E., 2018).

Optical and Electronic Applications

Research into pyrazolopyridine derivatives also extends to their optical and electronic properties, as explored by El-Menyawy et al. (2019). These studies focus on the synthesis of compounds and their application in devices like organic light-emitting diodes (OLEDs), highlighting the potential of these chemicals in the development of electronic and photovoltaic devices. Such research underscores the versatility of pyrazolopyridines in various technological applications, from electronics to materials science (El-Menyawy, E. M., Zedan, I., & Nawar, H., 2019).

Properties

IUPAC Name

6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16Cl2F5N5O/c1-12-22-16(23(29)30)10-19(14-5-8-17(27)18(28)9-14)34-24(22)38(37-12)25-35-20(11-21(36-25)26(31,32)33)13-3-6-15(39-2)7-4-13/h3-11,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJPFUVTKNSDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(F)F)C4=NC(=CC(=N4)C(F)(F)F)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16Cl2F5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
Reactant of Route 4
6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.